Dimethylamine

Catalog No.
S583646
CAS No.
124-40-3
M.F
C2H7N
HN(CH3)2
(CH3)2NH
C2H7N
M. Wt
45.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylamine

CAS Number

124-40-3

Product Name

Dimethylamine

IUPAC Name

N-methylmethanamine

Molecular Formula

C2H7N
HN(CH3)2
(CH3)2NH
C2H7N

Molecular Weight

45.08 g/mol

InChI

InChI=1S/C2H7N/c1-3-2/h3H,1-2H3

InChI Key

ROSDSFDQCJNGOL-UHFFFAOYSA-N

SMILES

CNC

Solubility

24 % at 140 °F (NIOSH, 2024)
In water, 163 g/100g water at 40 °C
Very soluble in water forming a very strong alkaline solution
Soluble in ethanol, ethyl ether
Solubilities in various solvents at 1 atm and 20 °C.[Table#2482]
1630 mg/mL at 40 °C
Solubility in water, g/100ml: 354 (very soluble)
(140 °F): 24%

Synonyms

dimethylamine, dimethylamine hydrochloride, dimethylamine monosulfate, dimethylamine nitrate, dimethylamine perchlorate, dimethylamine phosphate (3:1), dimethylamine sulfate, dimethylamine sulfate (1:1), dimethylamine, conjugate acid, dimethylammonium chloride, dimethylammonium formate

Canonical SMILES

CNC

Pharmaceutical Research

  • Drug Synthesis: DMA is a valuable building block in the synthesis of various pharmaceuticals. For example, it is used as an intermediate in the production of drugs like ranitidine (Zantac), metformin, tramadol, and amlodipine [].
  • Nitrosamine Formation Studies: Understanding the formation of potentially harmful nitrosamines in drugs is crucial. Research investigates the potential for DMA to react with nitrites and form N-nitrosodimethylamine (NDMA) under specific conditions, such as acidic environments or elevated temperatures []. This helps in developing safer drug manufacturing processes.

Environmental Research

  • Atmospheric Chemistry: Research explores the role of DMA in atmospheric processes. Studies show that it is one of the most abundant amines present in cloud water, particularly during winter and associated with cold air outbreaks []. Understanding its behavior helps researchers model atmospheric chemistry and its impact on climate.
  • Biomass Burning Investigations: The presence of DMA in the atmosphere can be indicative of biomass burning events, such as wildfires. Research uses its concentration to study the impact of such events on air quality and climate change [].

Chemical Catalysis

  • Hydroaminoalkylation Reactions: Recent research has explored the use of DMA as a substrate in hydroaminoalkylation reactions. These reactions are becoming increasingly important for the synthesis of complex organic molecules. New catalysts have been developed to enable the use of DMA in these reactions efficiently, potentially offering a more sustainable and selective approach to producing valuable chemicals [].

Dimethylamine is a colorless, flammable gas with a strong ammonia-like odor, chemically represented as (CH₃)₂NH. It is classified as a secondary amine due to the presence of two methyl groups attached to the nitrogen atom. The compound has a molecular weight of 45.09 g/mol and a boiling point of approximately 7.4 °C, making it volatile at room temperature. Dimethylamine is soluble in water, forming a basic solution and exhibiting properties similar to ammonia, such as being a weak base and a good nucleophile .

, primarily as a weak base. When dissolved in water, it reacts to form dimethylammonium ions and hydroxide ions:

(CH3)2NH+H2O(CH3)2NH2++OH(CH_3)_2NH+H_2O\rightarrow (CH_3)_2NH_2^++OH^-

This reaction is analogous to the behavior of ammonia in aqueous solutions . Dimethylamine can also engage in nitrosation, producing dimethylnitrosamine, a known carcinogen .

Other Notable Reactions

  • Formation of Salts: Dimethylamine reacts with acids to form salts, such as dimethylammonium chloride.
  • Reactivity with Oxidizers: It can react vigorously with strong oxidizing agents and halogens, leading to potential hazards .

Dimethylamine can be synthesized through several methods:

  • Catalytic Methylation: The reaction of ammonia with methanol at high temperatures and pressures yields dimethylamine.
  • Reduction of Nitrosamines: Dimethylamine can also be produced by reducing nitrosamines.
  • Alkylation of Ammonia: The alkylation of ammonia with methyl iodide or other methylating agents also produces dimethylamine .

Dimethylamine has diverse applications across various industries:

  • Chemical Manufacturing: It is used as an intermediate in the production of pharmaceuticals, pesticides, and rubber chemicals.
  • Solvent: Dimethylamine serves as a solvent in organic synthesis.
  • Corrosion Inhibitor: In some formulations, it acts as a corrosion inhibitor for metals.
  • Biochemical Research: Its derivatives are utilized in biochemical research due to their reactivity and ability to form complexes with other molecules .

Research has indicated that dimethylamine interacts with various biological systems and chemical compounds. Its interactions include:

  • Binding Affinity: Dimethylamine can bind to receptors and enzymes, influencing biological pathways.
  • Toxicological Studies: Long-term exposure studies have shown that inhalation or skin contact can lead to adverse health effects due to its corrosive nature .
  • Chemical Compatibility: Dimethylamine reacts with metals like copper and mercury, which poses risks in industrial applications .

Dimethylamine shares similarities with other amines but exhibits unique characteristics. Here are some comparable compounds:

CompoundFormulaProperties
MethylamineCH₃NH₂Stronger base than dimethylamine; simpler structure
Trimethylamine(CH₃)₃NLess basic; more steric hindrance; fishy odor
EthylamineC₂H₅NH₂Similar reactivity but different steric properties
Isopropylamine(CH₃)₂CHOHMore sterically hindered; different odor profile

Uniqueness of Dimethylamine

Dimethylamine's uniqueness lies in its balance between basicity and nucleophilicity compared to its analogs. It is more basic than methylamine but less so than trimethylamine, making it versatile for various

Physical Description

Dimethylamine, anhydrous appears as a colorless gas smelling of fish at low concentrations and of ammonia at higher concentrations. Shipped as a liquid under its vapor pressure. Contact with the unconfined liquid can cause frostbite by evaporative cooling and chemical type burns. The gas, which is corrosive, dissolves readily in water to form flammable corrosive solutions. The gas is heavier than air and can asphyxiate by the displacement of air. Gas is easily ignited and produces toxic oxides of nitrogen when burned. Long-term inhalation of low concentrations or short-term inhalation of low concentrations has adverse health effects. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used to make other chemicals and as a solvent.
Dimethylamine, aqueous solution appears as a solution of a gas in water. Odor ranging from a fishlike to ammonia-like depending on vapor concentration. Corrosive to skin and eyes. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion.
Liquid; Gas or Vapor, Liquid
Colorless gas with an ammonia- or fish-like odor; Note: A liquid below 44 degrees F. Shipped as a liquefied compressed gas; [NIOSH]
Liquid
COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.
SOLUTION IN WATER WITH PUNGENT ODOUR.
Colorless gas with an ammonia- or fish-like odor.
Colorless gas with an ammonia- or fish-like odor. [Note: A liquid below 44 °F. Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas

XLogP3

-0.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

45.057849228 g/mol

Monoisotopic Mass

45.057849228 g/mol

Boiling Point

45.3 °F at 760 mmHg (NTP, 1992)
7.3 °C
7.0 °C
51 °C
44 °F

Flash Point

20 °F (USCG, 1999)
The Guide from the Emergency Response Guidebook is for anhydrous dimethylamine. 20 °F
-6.69 °C (19.96 °F) - closed cup
20 °F (Closed cup)
-18 °C
20 °F (liquid)
NA (Gas) 20 °F (Liquid)

Heavy Atom Count

3

Vapor Density

1.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
1.6 (Air = 1)
Relative vapor density (air = 1): 1.6
1.56

Density

0.671 at 44.4 °F (USCG, 1999) - Less dense than water; will float
0.6804 g/cu cm at 0 °C
Bulk density approximately 7.8 lb/gal
Saturated liquid density: 42.110 lb/cu ft; liquid heat capacity: 0.731 Btu/lb-F (all at 40 °F)
Saturated vapor pressure: 29.990 lb/sq in; saturated vapor density: 0.23550 lb/cu ft; ideal gas heat capacity: 0.364 Btu/lb-F (all at 75 °F)
Relative density (water = 1): 0.7
Relative density (water = 1): 0.9
0.67 (liquid at 44 °F)
0.67 (Liquid at 44 °F)
1.56(relative gas density)

LogP

-0.38 (LogP)
log Kow = -0.38
-0.38
-0.2

Odor

... Ammonia or fish-like odor ...

Odor Threshold

Odor Threshold Low: 0.00076 [ppm]
Odor Threshold High: 1.6 [ppm]
Odor threshold from AIHA
Odor detection in water= 2.32X10+1 ppm (chemically pure)
Odor recognition in air= 4.70X10-2 ppm (chemically pure)
Odor detection in water= 3.10X10+1 ppm (chemically pure)
Odor detection in water= 1.76X10+1 ppm (chemically pure)
For more Odor Threshold (Complete) data for Dimethylamine (6 total), please visit the HSDB record page.

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, nitrogen oxides (NOx).
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
Products of decomposition include carbon monoxide, carbon dioxide, hydrocarbons, and toxic oxides of nitrogen as well as toxic amine vapors.

Melting Point

-135 °F (NTP, 1992)
-93 °C
Deliquescent leaflets; mp: 171 °C; very soluble in water; soluble in alcohol, chloroform; practically insoluble in ether /Dimethylamine hydrochloride/
-92.2 °C
-37 °C
-134 °F

UNII

ARQ8157E0Q

Related CAS

21249-13-8 (sulfate)
23307-05-3 (sulfate[1:1])
30781-73-8 (nitrate)
506-59-2 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 3012 companies from 39 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (63.81%): Extremely flammable gas [Danger Flammable gases];
H224 (49.1%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H280 (25.27%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H302 (48.97%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (48.94%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (64.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (87.52%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (99.4%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (12.92%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (28.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dimethylamine is a colorless gas. It is part of a group of chemicals known as aliphatic amines. It has an ammonia or fish like odor. It mixes easily with water. Dimethylamine is found in food, plants and as a volatile from animal waste and fish. USE: Dimethylamine is an important commercial chemical. It is used as acid gas absorbent, flotation agent, gasoline stabilizer and as a surfactant. It is used in the manufacture of dyes, as a dehairing agent and as a propellant for pesticides and rockets. EXPOSURE: Workers that produce or use dimethylamine may breathe in gas or have direct skin contact. The general population may be exposed by breathing in contaminated air, or consumption of foods and contaminated drinking water. If dimethylamine is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is not expected to be broken down in the air by sunlight. It will not volatilize into air from moist soil or water surfaces. It may volatilize into air from dry soil surfaces. It is expected to move moderately through soil. It will be broken down by microorganisms. It is not expected to build up in fish. RISK: Data on the potential for dimethylamine to cause toxicity in humans is based on its inclusion in the chemical group known as aliphatic amines. Moderate-to-severe nose, throat, lung, eye, and skin irritation have been reported following exposure to aliphatic amine vapors. Coughing and sneezing, upper airway obstruction, bronchitis, fluid in the lungs, shortness of breath, headache, nausea, breathlessness, choking, faintness and anxiety have also been reported. Permanent eye damage can occur in cases of direct eye contact with liquid aliphatic amines. Allergic skin reactions were observed in laboratory animals following repeated skin application. Damage to the lungs and lining of the nose and decreased body weight were observed in laboratory animals following repeated exposure to moderate-to-high air levels of dimethylamine. Nose and lung damage also occurred following single exposures to very high air levels. Excitation followed by drowsiness and severe damage to the stomach and intestines was observed in laboratory animals exposed once to very high oral dose. Data on the potential for dimethylamine to cause infertility, abortion, or birth defects in laboratory animals were not available. Tumors were not induced in laboratory animals following lifetime exposure to dimethylamine in the diet or in the air. The potential for dimethylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1388.03 mmHg at 70 °F (USCG, 1999)
1520 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 203
Vapor pressure, kPa at 20 °C: 26.3
1.7 atm

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Compressed Gas;Corrosive;Irritant;Environmental Hazard

Impurities

Typical commercial specifications.
Table: Specifications for Anhydrous Dimethylamine [Table#2477]
Typical commercial specifications.
Table: Specifications for Aqueous Methylamine Solutions, Wt% [Table#2478]

Other CAS

124-40-3

Absorption Distribution and Excretion

The disposition and pharmacokinetics of [(14)C]dimethylamine [(14)C] DMA) following 6-hr inhalation of either 10 or 175 ppm were determined in male Fischer 344 rats. Seventy-two hours after termination of exposure, the disposition of recovered radioactivity was similar for each airborne concentration, with more than 90% in the urine and feces, 7 to 8% in selected tissues and the carcass, and 1.5% exhaled as (14)CO2. Over 98% of the radioactivity in the urine was unmetabolized DMA. Analysis of tissue radioactivity immediately after exposure to [(14)C]DMA showed that the respiratory nasal mucosa contained the highest concentration of (14)C, followed by the olfactory nasal mucosa; concentrations of (14)C in liver, lung, kidney, brain, and testes were approximately 2 orders of magnitude less than in the nasal mucosal tissues. Radioactivity in plasma of rats exposed by inhalation to 175 ppm of [(14)C]DMA decayed in a biphasic manner. The terminal half-life for plasma radioactivity was similar to the half-lives of some plasma proteins, suggesting incorporation of (14)C into proteins subsequent to metabolism of [(14)C]DMA. The results indicate that, while most of the inhaled DMA is excreted unchanged, a small amount of oxidative metabolism of DMA occurs.
1. The fate of [(14)C]-dimethylamine was investigated following oral administration to four male volunteers. 2. The major route of excretion was urine, with 94% of the administered radioactivity being voided over 3 days (87% during the first 24 hr). Small amounts (1-3%) of radioactivity were found in the faeces and expired air. 3. Metabolism was limited with only 5% being demethylated to methylamine. The remainder of the dose was excreted unchanged. 4. Pharmacokinetic studies indicated rapid (t1/2ab = 8 min) and extensive absorption (bioavailability = 82%) from the gastrointestinal tract followed by widespread distribution and a fairly prompt excretion (t1/2el = 6-7 hr) with a plasma clearance of 190 mL/min.
The urinary excretion of dimethylamine has been measured in 203 unrelated healthy volunteers (102 male) who maintained their normal diets. ... The average daily output was 17.43 +/- 11.80 mg (mean +/- SD) (21.21 +/- 14.78 male; 13.74 +/- 5.65 female) with values for the majority of the population lying within the 0.68-35.72 mg range. Four male outliers excreted up to 109.2 mg; these large amounts of dimethylamine were presumed to be of dietary origin. ...
In the gastro-intestinal tract of male Wistar rats fed a commercial diet containing 23.6 ppm dimethylamine (DMA), the concentration of DMA was highest (11.2 +/- 2.1 ppm) in the stomach and declined towards the lower regions. In contrast, the highest DMA concentration (6.6 +/- 2.5 ppm) was observed in the upper small intestine in rats fed a diet containing only 1.0 ppm DMA. DMA was absorbed in the intestines, and the disappearance curves were monoexponential. The t1/2 values for DMA in the ligated stomach, upper and lower small intestine, caecum and large intestine were 198, 8.3, 11.6, 31.5 and 11.0 min, respectively. The DMA concentration in the blood had increased to 3.0 +/- 1.0 ppm (from a pre-injection level of 0.28 +/- 0.06 ppm) 5 min after the injection of 250 micrograms DMA into the ligated upper small intestine. The disappearance curve for DMA in the blood was monoexponential and the t1/2 for the initial 15 min was 12.5 min when 250 micrograms DMA was injected into a femoral vein. The peak concentrations of DMA in the intestine and bile, respectively, were 15.6 +/- 12.6 ppm (at 15 min) and 3.7 +/- 1.9 ppm (at 30 min after the iv injection of DMA). In this 30-min period, urinary DMA increased from 17.3 +/- 9.4 to 139 +/- 23 ppm. These results show that, following ingestion, DMA is absorbed from the intestine into the blood, from which it disappears rapidly, the major part being excreted in the urine while a small proportion is excreted in the bile or secreted into the intestine, where it may be reabsorbed.
For more Absorption, Distribution and Excretion (Complete) data for Dimethylamine (12 total), please visit the HSDB record page.

Metabolism Metabolites

It is extensively absorbed (bioavailability 72%); 5% is demethylated to methylene, but 95% is secreted unchanged in the urine.
The intragastric formation of nitrosodimethylamine (NDA) by bacteria existing in the gastrointestinal tract of monkey was examined by determining the in vitro formation of nitrosodimethylamine from nitrite and dimethylamine in the brain-heart-infusion (BHI) medium, adjusted to pH 6 with gastric juice containing 5000 ppm sodium nitrate and 1000 ppm dimethylamine. Nitrosodimethylamine formation depended on the activity of the nitrate-reducing bacteria in the stomach contents of the monkey, and the concn of nitrite was clearly related to the amount of nitrosodimethylamine. NDA was formed in the brain-heart-infusion medium alone at pH 5 and 6. The addition of gastric juice to the medium increased the formation of nitrosodimethylamine.
The extent of nitrosamine formation and the metabolism of the resultant nitrosamines in vivo were investigated by using (15)N-stable isotope labeling and by the determination of the isotope ratio in the expired N. (15)N-labeled dimethylamine (1.1 mmol/kg) and various doses of nonlabeled nitrile (0.55-2.2 mmol/kg) or labeled nitrile without dimethylamine administered to male rats, which were placed in an enclosed respiratory system. The system was flushed with a mixture containing 80% He and 20% O, and N content of the recirculating atmosphere was determined. When labeled dimethylamine and nonlabeled nitrile were administered, nitrile reacted with secondary amines, followed by enzymic alpha-hydroxylation and decomposition of the ensuing alkyldiazohydroxide to molecular N and an alkyl cation as ultimate carcinogen. When (15)N nitrile was administered, N was released (nitrile reacted with primary amines to release molecular N and formation of the corresponding alcohol or olefin).
Dimethylamine is the immediate precursor of dimethylnitrosamine, a known potent carcinogen in a wide variety of animal species. Although small amounts of dimethylamine are ingested directly, the major dietary source is believed to be via choline and related materials. Owing to quantitative recoveries following oral administration, urinary dimethylamine levels provide good overall measures of body exposure. The oral administration of equimolar amounts (1 mmol/kg body weight) of potential amine precursors to male Wistar rats produced only small increases in urinary dimethylamine after choline (+ 11%; 0.60 +/- 0.36% dose), dimethylaminopropanol (+ 32%; 1.49 +/- 0.30% dose), dimethylaminoethyl chloride (+ 110% 5.38 +/- 1.72% dose) and trimethylamine (+ 51%; 1.6 +/- 0.80% dose) input, whereas significantly larger increases were found following trimethylamine N-oxide ingestion (+ 355%; 12.93 +/- 1.13% dose; t-test, P < 0.001). These data suggest that trimethylamine N-oxide is a major dietary source of dimethylamine, by direct conversion and not by sequential reduction (to trimethylamine) and demethylation, and that in this respect it is of greater importance, on a molar basis, than choline.
Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Associated Chemicals

Dimethylamine hydrochloride;506-59-2

Wikipedia

Dimethylamine
Labetalol

Use Classification

Hazard Classes and Categories -> Flammable - 4th degree

Methods of Manufacturing

Methylamines are prepared commercially by the exothermic reaction of methanol with ammonia over an amorphous silica-alumina catalyst at 350 - 450 °C. All three methylamines are produced. The reaction proceeds to thermodynamic equilibrium, the position of which is governed by the temperature and the nitrogen/ carbon (NH3/MeOH) ratio. ... In a typical commercial methylamine process ... methanol reacts with ammonia in the gas phase in one or more fixed-bed reactors. The crude reaction mixture contains essentially excess ammonia; mono-, di-, and trimethylamines; reaction water; and unconverted methanol. Purification is generally effected in a train of four to five distillation columns.
Preparation from methanol plus ammonia; ... by catalytic hydrogenation of nitrosodimethylamine.

General Manufacturing Information

Computer and Electronic Product Manufacturing
Plastics Material and Resin Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Utilities
Methanamine, N-methyl-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 2010, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: dimethylamine; Matrix: air; Detection Limit: 0.02 mg/sample.
Method: OSHA 34; Procedure: high performance liquid chromatography using a fluorescence or visible detector; Analyte: dimethylamine; Matrix: air; Detection Limit: 24 ppb (43 ug/cu m).
The content of dimethylamine and other amines in aqueous extracts from rubber products for medical use and food packaging was determined by gas chromatography. Amounts ranged from nondetectable to 1080 mg/kg depending on conditions.
A method is described for the collection of ammonia (NH3), monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA) from air and their subsequent determination by ion chromatography. Samples are collected with 800-mg silica gel sampling tubes at a flow rate of 1 L/min for 10 minutes or at 100 mL/min for up to 7.5 hours. Samples collected with sulfuric acid-treated tubes can be stored at room temperature for at least 21 days with no loss in recovery. Untreated samples can be stored in a refrigerator up to 32 days. The method has been validated from 2 to 50 ppm v/v when a 10 L air sample is taken. No loss in recovery was observed when sampling up to 23 L of air at 100% relative humidity. The recovery and total precision (95% confidence level) for NH3, MMA, DMA, and TMA were 91 +/- 12.5%, 93 +/- 10.3%, 92 +/- 9.6% and 84 +/- 17.6%, respectively.
For more Analytic Laboratory Methods (Complete) data for Dimethylamine (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of secondary amines in biological fluids by spectrometry. /Secondary amines/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Contents under pressure. Storage class (TRGS 510): 2A: Gases
They are extremely flammable products that should be stored in a well-ventilated area and protected from fire risk. /Methylamines/
Avoid oxidizing materials, acids, and sources of halogens. Store in cool, dry, well-ventilated, noncombustible location.
Protect containers against physical damage. Outdoor or detached storage is preferable. Indoor storage of gas should be in a cool, well-ventilated, noncombustible location, away from all possible sources of ignition. Insure against accidental contact with mercury.

Interactions

The possibility of formation of nitrosamine was investigated in animals exposed to a combination of dimethylamine (DMA) and NO2. First, the distribution and covalent binding of DMA and dimethylnitrosamine (DMN) in rats and guinea pigs were determined. The apparent volume of distribution and biological half-life for [(14)C]-DMA or [(14)C]DMN did not reveal any species difference. In general, there were no marked differences in accumulation of radioactivity in tissues of guinea pigs and rats 4 hr after the administration of DMA, while the guinea pig tissues showed higher accumulation after DMN administration. Nucleic acid fractions prepared from liver and lungs of both species following administration of DMN or DMA in vivo showed much higher covalent binding with DMN than with DMA. Furthermore, the covalent binding of DMN was found to be due to bioactivation, whereas the DMA binding was nonspecific. Since guinea pig liver showed a higher degree of covalent binding than rat liver, this species was used to investigate the possible increase in covalent binding in the presence of NO2 and DMA as a reflection of DMN formation. There was no evidence of enhancement of covalent binding when animals pretreated with [(14)C]-DMA were exposed for various lengths of time to different concentrations of NO2.
It is known that sodium nitrite and dimethylamine are toxic compounds, which may react to form dimethylnitrosamine in the gastro-intestinal tract, a much more toxic compound and a powerful cancerogenic. The aim of the present work is the investigation of toxicity in young rats, caused by daily intake of sodium nitrite, administered together with dimethylamine during 30 days. The indicators examined were: histopathological analysis of the liver and kidney, transaminase in blood serum, variations in body weight and relation of weight liver/body weight ... The statistical method employed was the test of multiple comparisons based on the total ranges of Cruskal-Wallis. The results show that either significant differences were found (alpha = 0,05) among the groups (including the control), nor was necrosis observed or forming of tumors in the organs under investigation. Therefore, the doses administered does not seem to be toxic under the conditions of the experiment. Some signs of toxicity found in the group which was severely treated (10 mg of sodium nitrite and 20 mg of dimethylamine) appeared only in a few animals and it is necessary to verify the same in experiments with more animals and over a longer period of treatment.
These studies demonstrate the nitrosating potential of NO2 in vivo in ICR mice. Groups of mice were gavaged with 2 mg dimethylamine (DMA) and exposed to NO2 at levels from 0.04 to 44.5 ppm for periods up to 4 hours. Mice were individually frozen and blended to a powder, aliquots of which were homogenized in ice-cold dicholoromethane and 35% aqueous methanol. Concentrates of organic extracts were analyzed or dimethylnitrosamine (DMN) by a Thermal Energy Analyzer with a gas chromatograph interface. Biosynthesis of DMN was dose- and time-dependent with relation to NO2 exposure, reaching a maximum yield of 60-70 ng/mouse (0.0035% DMA conversion) at 2 hours. DMN biosynthesis was inhibited by sodium ascorbate and, more effectively, by ammonium sulfamate.
The urinary excretion of the DNA alkylation product, 3-methyladenine (3-MeAde), was measured in human volunteers who were on controlled diets and consumed fresh fish, or frozen-stored fish that contained 50-fold higher levels of dimethylamine (DMA), with or without ingested nitrate. DMA potentially could react with nitrosating agents in the diet or within the body, and produce the potent carcinogen N-nitrosodimethylamine (NDMA), which can then react with DNA to form several adducts including 3-MeAde. Our findings show that there was no increase in urinary levels of 3-MeAde after consumption of fish preserved by frozen storage relative to levels after consumption of fresh fish. Furthermore, consumption of 225 mg sodium nitrate (equal to the nitrate content in a large glass of beet juice) at 1 hr prior to consumption of the frozen-stored fish did not increase urinary 3-MeAde levels as would be expected if nitrate enhanced endogenous nitrosation of DMA. In contrast, urinary excretion of 3-MeAde from a volunteer who was a moderate cigarette smoker (11 cigarettes per day) was approximately 3- to 8-fold higher than dietary 3-MeAde intake. These findings indicate that consumption of high levels of DMA in fish does not result in detectable levels of NDMA formation and genetic damage as measured by the urinary biomarker 3-MeAde.
For more Interactions (Complete) data for Dimethylamine (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Influence of atmospheric conditions on sulfuric acid-dimethylamine-ammonia-based new particle formation

Hao Li, An Ning, Jie Zhong, Haijie Zhang, Ling Liu, Yunling Zhang, Xiuhui Zhang, Xiao Cheng Zeng, Hong He
PMID: 31874321   DOI: 10.1016/j.chemosphere.2019.125554

Abstract

A recent quantitative measurement of rates of new particle formation (NPF) in urban Shanghai showed that the high rates of NPF can be largely attributed to the sulfuric acid (SA)-dimethylamine (DMA) nucleation due to relatively high DMA concentration in urban atmosphere (Yao et al., Science. 2018, 361, 278). In certain atmospheric conditions, the release of DMA is accompanied with the emission of high concentration of ammonia. As a result, the ammonia (A) may participate in SA-DMA-based NPF. However, the main sources of DMA and A can be different, thereby leading to different mechanism for the SA-DMA-A-based nucleation under different atmospheric conditions. Near industrial sources with relatively high DMA concentration of 10
molecules cm
, the contribution of binary SA-DMA nucleation to cluster formation is 61% at 278 K, representing a dominant pathway for NPF. However, in the region not too close to major source of DMA emission, e.g., near agriculture farmland, the routes involving ternary SA-DMA-A nucleation make a 64% contribution at 278 K with DMA concentration of 10
molecules cm
, showing that A has marked impact on the cluster formation. Under such a condition, we predict that coexisting DMA and A could be detected in the process of NPF. Moreover, at winter temperatures or at higher altitudes, our calculations suggest that the clustering of initial clusters likely involve ternary SA-DMA-A clusters rather than binary SA-DMA clusters. These new insights may be helpful to analyze and predict atmospheric-condition-dependent NFP in either urban or rural regions and/or in different season of the year.


The Relationship between Fish Intake and Urinary Trimethylamine-N-Oxide

Xiaofei Yin, Helena Gibbons, Milena Rundle, Gary Frost, Breige A McNulty, Anne P Nugent, Janette Walton, Albert Flynn, Lorraine Brennan
PMID: 31863680   DOI: 10.1002/mnfr.201900799

Abstract

Fish intake is reported to be associated with certain health benefits; however, accurate assessment of fish intake is still problematic. The objective of this study is to identify fish intake biomarkers and examine relationships with health parameters in a free-living population.
In the NutriTech study, ten participants randomized into the fish group consume increasing quantities of fish for 3 days per week for 3 weeks. Urine is analyzed by NMR spectroscopy. Trimethylamine-N-oxide (TMAO), dimethylamine, and dimethyl sulfone are identified and display significant dose-response with intake (p < 0.05). Fish consumption yields a greater increase in urinary TMAO compared to red meat. Biomarker-derived fish intake is calculated in the National Adult Nutrition Survey cross-sectional study. However, the correlation between fish intake and TMAO (r = 0.148, p < 0.01) and that between fish intake and calculated fish intake (r = 0.142, p < 0.01) are poor. In addition, TMAO shows significantly positive correlation with serum insulin and insulin resistance in males and the relationship is more pronounced for males with high dietary fat intake.
Urinary TMAO displays a strong dose-response relationship with fish intake; however, use of TMAO alone is insufficient to determine fish intake in a free-living population.


Theoretical study of the hydration effects on alkylamine and alkanolamine clusters and the atmospheric implication

Pu Ge, Gen Luo, Wei Huang, Hongbin Xie, Jingwen Chen, Yi Luo
PMID: 31739252   DOI: 10.1016/j.chemosphere.2019.125323

Abstract

Amines are important atmospheric nucleation precursors in polluted areas. However, specific roles of various amines in enhancing the stability of pre-nucleation clusters are poorly understood. Herein, different roles of trimethylamine (TMA) and monoethanolamine (MEA) in the formation of sulfuric acid (SA)-based pre-nucleation clusters were investigated. The hydration effects of up to four water (W) molecules on the interaction of the acid-base pairs of (TMA)(SA) and (MEA)(SA) were computationally investigated at the M06-2X/6-311++G (3df, 3pd) level of theory. Results show that the formation thermodynamics of key intermediate clusters are different with amines. Besides, MEA-enhanced formation of pre-nucleation clusters plays an important role in environments with high humidity while TMA may be the dominant nucleation precursors in dry conditions. The concentration of dominant MEA-containing pre-nucleation cluster is at least three orders of magnitude higher than that of TMA and dimethylamine near emission sources at conditions of T = 298.15 K and RH = 60%, indicating that alkanolamine may play an important role in atmospheric nucleation. Furthermore, the hydration of MEA is easier than that of alkylamines. Our results put forward the need to distinguish the performance of different types of amine under specific conditions to better model the new particle formation events in highly polluted areas. Besides, this study indicates that alkanolamines such as MEA are important participator in new particle formation.


A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples

Qiu Wu, Yan Zhao, Xiangnan Zhang, Xingbin Yang
PMID: 31532423   DOI: 10.1039/c9fo00954j

Abstract

Gut microbiota-dependent metabolites trimethylamine N-oxide (TMAO), trimethylamine (TMA) and dimethylamine (DMA) from dietary methylamines have recently gained much attention due to their high association with chronic kidney disease risk. Hence a simpler and faster performance liquid chromatography-tandem mass spectrometry method was developed and validated. The quantitative analysis was achieved within 6 min by using Agilent 6460C UPLC-MS/MS with 10% methyl alcohol isocratic elution and was more simple, convenient and rapid than that of previously reported methods. Furthermore, method verification results showed that the method correlation coefficient was 0.99978293, 0.99997514 and 0.98784721, and the detection limit was 0.121, 8.063 and 0.797 μg L-1, and the precision of the retention time and peak area of analytes was less than 0.331 and 3.280, respectively. The method was applied to simultaneously determine TMAO, TMA and DMA in the urine and serum from mice treated with normal, high l-carnitine, or high choline diet. Quantitative recoveries of TMAO, TMA and DMA were in the range of 94.2%-101.0%, and the RSD values were lower than 5.17%. The proposed UPLC-MS/MS-based assay should be of value for further evaluating TMAO as a risk marker and for examining the effect of dietary factors on TMAO metabolism.


Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage

Xiaoyu Luo, Loong-Tak Lim
PMID: 31614764   DOI: 10.3390/molecules24203673

Abstract

Colorimetric indicators are versatile for applications such as intelligent packaging. By interacting with food, package headspace, and/or the ambient environment, color change in these indicators can be useful for reflecting the actual quality and/or monitoring distribution history (e.g., time and temperature) of food products. In this study, indicator dyes based on cinnamil and quinoxaline derivatives were synthesized using aroma compounds commonly present in food: diacetyl, benzaldehyde,
-tolualdehyde and
-anisaldehyde. The identities of cinnamil and quinoxaline derivatives were confirmed by Fourier transform infrared (FT-IR) spectroscopy, mass spectrometry (MS),
H nuclear magnetic resonance (NMR) and
C NMR analyses. Photophysical evaluation showed that the orange-colored cinnamil derivatives in dimethylsulfoxide (DMSO) turned to dark brownish coloration when exposed to strong alkalis. The cinnamil and acid-doped quinoxaline derivatives were sensitive to volatile amines commonly present during the spoilage in seafood. Quinoxaline derivatives doped by strong organic acid were effective as pH indicators for volatile amine detection, with lower detection limits than cinnamil. However, cinnamil exhibited more diverse color profiles than the quinoxaline indicators when exposed to ammonia, trimethylamine, triethylamine, dimethylamine, piperidine and hydrazine. Preliminary tests of acid-doped quinoxaline derivatives on fresh fish demonstrated their potential as freshness indicators in intelligent packaging applications.


Endotoxin removal from aqueous solutions with dimethylamine-functionalized graphene oxide: Modeling study and optimization of adsorption parameters

Fahim Amini Tapouk, Ramin Nabizadeh, Simin Nasseri, Alireza Mesdaghinia, Hassan Khorsandi, Amir Hossein Mahvi, Elham Gholibegloo, Mahmood Alimohammadi, Mehdi Khoobi
PMID: 30677648   DOI: 10.1016/j.jhazmat.2019.01.028

Abstract

Novel graphene oxide (GO)-based adsorbent embedded with epichlorohydrin (ECH) as a coupling agent and dimethylamine (DMA) as a ligand (GO-ECH-DMA) were prepared and employed for endotoxin removal from aqueous solutions. The physicochemical properties of nanocomposite were fully characterized. The model attributed to batch adsorption process was optimized employing response surface methodology (RSM) via various parameters such as pH, GO-ECH-DMA dosage, and contact time and endotoxin concentration. The p-value with low probability (<0.00001), determination coefficient (R
=0.99) and the non-significant lack of fit (p > 0.05) showed a quadratic model with a good fit with experimental terms. The synergistic effects of the linear term of contact time and GO-ECH-DMA dosage on endotoxin removal were significant. The optimum condition for endotoxin removal was obtained at pH of 5.52, GO-ECH-DMA dosage of 21 mgL
, contact time of 56 min and endotoxin concentration of 51.3 endotoxin units per milliliter (EUmL
). The equilibrium was the better explained by Langmuir isotherm with the maximum monolayer adsorption capacity of 121.47 EUmg-1, while the kinetics of the endotoxin adsorption process was followed by the pseudo-second-order model. The adsorbent could be recycled with NaOH. The possible mechanisms of endotoxin adsorption were proposed by hydrogen-bonding, π-π stacking, and electrostatic interaction.


Time-Course Changes in Urine Metabolic Profiles of Rats Following 90-Day Exposure to Propoxur

Yu-Jie Liang, Pan Wang, Hui-Ping Wang, Ding-Xin Long, Ying-Jian Sun, Yi-Jun Wu
PMID: 31740703   DOI: 10.1038/s41598-019-52787-1

Abstract

As a major kind of carbamate insecticide, propoxur plays an important role in agriculture, veterinary medicine, and public health. The acute toxicity of propoxur is mainly neurotoxicity due to the inhibition of cholinesterase. However, little is known regarding the toxicity of propoxur upon long-term exposure at low dose. In this study, Wistar rats were orally administrated with low dose (4.25 mg/kg body weight/day) for consecutive 90 days. And the urine samples in rats treated with propoxur for 30, 60, and 90 days were collected and analyzed by employing
H NMR-based metabolomics approach. We found that propoxur caused significant changes in the urine metabolites, including taurine, creatinine, citrate, succinate, dimethylamine, and trimethylamine-N-oxide. And the alteration of the metabolites was getting more difference compared with that of the control as the exposure time extending. The present study not only indicated that the changed metabolites could be used as biomarkers of propoxur-induced toxicity but also suggested that the time-course alteration of the urine metabolomic profiles could reflect the progressive development of the toxicity following propoxur exposure.


pH and deuterium isotope effects on the reaction of trimethylamine dehydrogenase with dimethylamine

Udayanga S Wanninayake, Bishnu Subedi, Paul F Fitzpatrick
PMID: 31604072   DOI: 10.1016/j.abb.2019.108136

Abstract

The flavoprotein trimethylamine dehydrogenase is a member of a small class of flavoproteins that catalyze amine oxidation and transfer the electrons through an Fe/S center to an external oxidant. The mechanism of amine oxidation by this family of enzymes has not been established. Here, we describe the use of pH and kinetic isotope effects with the slow substrate dimethylamine to study the mechanism. The data are consistent with the neutral amine being the form of the substrate that binds productively at the pH optimum, since the pK
seen in the k
/K
pH profile for a group that must be unprotonated matches the pK
of dimethylamine. The
(k
/K
) value decreases to unity as the pH decreases. This suggests the presence of an alternative pathway at low pH, in which the protonated substrate binds and is then deprotonated by an active-site residue prior to oxidation. The k
and
k
values both decrease to limiting values at low pH with similar pK
values. This is consistent with a step other than amine oxidation becoming rate-limiting for turnover.


The iridoid loganic acid and anthocyanins from the cornelian cherry (Cornus mas L.) fruit increase the plasma l-arginine/ADMA ratio and decrease levels of ADMA in rabbits fed a high-cholesterol diet

Tomasz Sozański, Alicja Z Kucharska, Jerzy Wiśniewski, Mariusz G Fleszar, Andrzej Rapak, Agnieszka Gomułkiewicz, Piotr Dzięgiel, Jan Magdalan, Beata Nowak, Dorota Szumny, Agnieszka Matuszewska, Narcyz Piórecki, Adam Szeląg, Małgorzata Trocha
PMID: 30599888   DOI: 10.1016/j.phymed.2018.09.175

Abstract

Although fruit and vegetable-rich diets have beneficial effects on cardiovascular diseases, we have little knowledge of the impact of fruits and their constituents, iridoids and anthocyanins, on the l-arginine-ADMA-DDAH pathway. Our previous study demonstrated the modulation of those factors by the oral administration of the cornelian cherry fruit.
We have assessed the effects of the oral administration of two main constituents isolated from the cornelian cherry fruit, iridoid loganic acid and anthocyanins, on l-arginine, its derivatives (ADMA, SDMA), metabolites (DMA, l-citrulline), and the hepatic DDAH activity and its isoform expression in rabbits fed a high-cholesterol diet. We have also analyzed eNOS expression in the thoracic aorta as well as the redox status in blood.
In the present study, we used an animal model of diet induced atherosclerosis. For 60 days, white New Zealand rabbits were fed a standard diet, a 1% cholesterol enriched diet, or concomitantly with the investigated substances. l-arginine, ADMA, SDMA, DMA, and l-citrulline were assessed using the LC-MS/MS method. DDAH activity and redox parameters were analyzed spectrophotometrically. DDAH1 and DDAH2 isoform expressions were assessed by western blotting, mRNA expression of eNOS was quantified by real-time PCR.
We demonstrated that the administration of loganic acid (20 mg/kg b.w.), and to a lesser extent of anthocyanins (10 mg/kg b.w.), caused an increase in the l-arginine level and the l-arginine/ADMA ratio. Also, both substances decreased ADMA, DMA, and l-citrulline, but not SDMA levels. Anthocyanins, but not loganic acid, enhanced the activity of DDAH in the liver. Anthocyanins also significantly enhanced both DDAH1 and DDAH2 expression, while loganic acid to a lesser extent enhanced DDAH1 but not DDAH2 expression. Both loganic acid and anthocyanins pronouncedly increased mRNA expression of eNOS in thoracic aortas. Both loganic acid and anthocyanins reversed the blood glutathione level depleted by dietary cholesterol. Cholesterol feeding decreased the blood GPx level, and the change was not reversed by anthocyanins or loganic acid. We did not observe any significant differences in the blood levels of MDA or SOD among the groups.
Iridoids and anthocyanins may modulate the l-arginine-ADMA pathway in subjects fed a high-cholesterol diet.


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